Enantioselective Michael Addition: Ester Performance Under Cinchona Catalysis
Under cinchona alkaloid catalysis, ethyl 2‑oxocyclopentanecarboxylate achieves an enantiomeric excess (ee) of ≤83% in the Michael addition to methyl vinyl ketone at a low catalyst loading of 1:500. The methyl ester (R)-methyl 2-oxocyclopentanecarboxylate is not documented to reach this ee in head‑to‑head studies, indicating that the ethyl ester may be preferred for maximal enantioselectivity in this transformation. The substrate structure markedly influences enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) in Michael addition to methyl vinyl ketone |
|---|---|
| Target Compound Data | Not explicitly reported (methyl ester used in the same study shows enantioselectivity influenced by substrate structure but specific ee value not provided) |
| Comparator Or Baseline | Ethyl 2‑oxocyclopentanecarboxylate ≤83% ee |
| Quantified Difference | Ethyl ester attains up to 83% ee; methyl ester performance is not demonstrated to match this level under identical conditions. |
| Conditions | Cinchona alkaloid catalyst, methyl vinyl ketone, catalyst:reactant ratio 1:500, optical rotation and chiral GC verification [1]. |
Why This Matters
For procurement decisions in asymmetric synthesis projects, knowledge of the comparative enantioselectivity ceiling guides the choice of ester to maximize product ee.
- [1] Kacprzak, K., & Gawronski, J. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614–618. View Source
